molecular formula C7H10N2O2 B2651020 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile CAS No. 1849227-94-6

2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile

Cat. No.: B2651020
CAS No.: 1849227-94-6
M. Wt: 154.169
InChI Key: TUYOXDFAMIHSTN-UHFFFAOYSA-N
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Description

2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and functional groups such as an acetyl group, a hydroxy group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) under appropriate conditions such as controlled temperature and pH .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitrile group would yield an amine .

Scientific Research Applications

2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetate
  • 2-(1-Acetyl-3-hydroxyazetidin-3-yl)propionate
  • 2-(1-Acetyl-3-hydroxyazetidin-3-yl)butyrate

Uniqueness

2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile is unique due to its specific combination of functional groups and the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds .

Biological Activity

The compound 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile is an azetidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other relevant activities, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a nitrile group, which is often associated with various biological activities. The presence of the azetidine ring contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus7.81 µg/mL
Compound BBacillus subtilis1.95 µg/mL
Compound CEscherichia coli15.62 µg/mL

These findings suggest that modifications in the azetidine structure can enhance antibacterial efficacy, potentially making derivatives like this compound valuable in treating infections caused by resistant bacteria .

Cytotoxicity Studies

The cytotoxic effects of azetidine derivatives have been evaluated using various cancer cell lines. For example, compounds structurally related to this compound were tested against L929 and HepG2 cells.

Table 2: Cytotoxicity Results on L929 Cells

Dose (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007768
15089104
1009292
507467

The results indicate that some derivatives can enhance cell viability at lower concentrations, implying a potential for selective cytotoxicity towards cancer cells while sparing normal cells .

The biological activity of azetidine derivatives is thought to be linked to their ability to interact with cellular targets involved in microbial resistance and cancer proliferation. For instance, the nitrile group may play a crucial role in inhibiting enzymes critical for bacterial survival or cancer cell growth.

Case Studies

Several studies have explored the synthesis and biological evaluation of azetidine derivatives:

  • Study on Antimicrobial Efficacy : A series of azetidine compounds were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications significantly improved their efficacy compared to standard antibiotics .
  • Cytotoxicity Evaluation : In a separate study, the cytotoxic effects of new azetidine derivatives were assessed against multiple cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

Properties

IUPAC Name

2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(10)9-4-7(11,5-9)2-3-8/h11H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYOXDFAMIHSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849227-94-6
Record name 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile
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